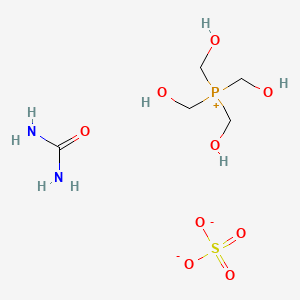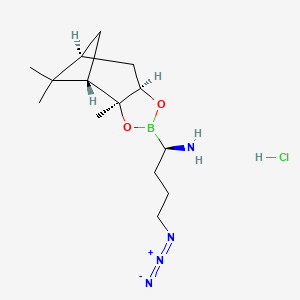
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is a complex organic compound that combines the properties of boronic acids and azides. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl typically involves multiple steps. One common approach is to start with the preparation of the boronic acid derivative, followed by the introduction of the azido group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction reactions yield primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is used as a probe for studying enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and fine chemicals.
作用機序
The mechanism of action of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the azido group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and chemical processes effectively.
類似化合物との比較
Similar Compounds
1-Pyrenylboronic Acid: Similar in its boronic acid functionality but lacks the azido group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Shares the azido group but has different structural features.
Indolylboronic Acids: Similar in boronic acid functionality and used in cross-coupling reactions.
Uniqueness
What sets (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl apart is its combination of boronic acid and azido functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile tool in both research and industrial applications.
特性
分子式 |
C14H26BClN4O2 |
|---|---|
分子量 |
328.65 g/mol |
IUPAC名 |
(1R)-4-azido-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25BN4O2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)20-15(21-14)12(16)5-4-6-18-19-17;/h9-12H,4-8,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 |
InChIキー |
IPFHRNGOUQICKX-AKDYBRCWSA-N |
異性体SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCN=[N+]=[N-])N.Cl |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



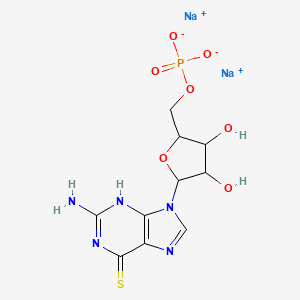
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)
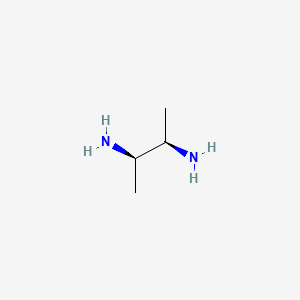
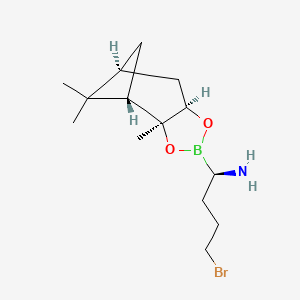

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
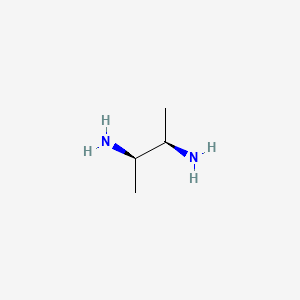
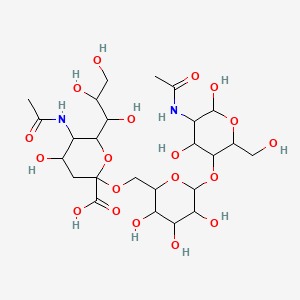
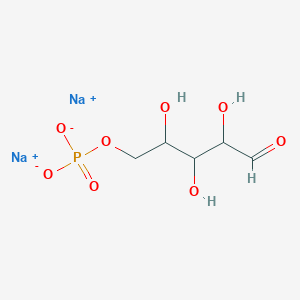
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)

